A Technical Guide to the Natural Sources, Biosynthesis, and Analysis of Cyanidin-3-O-sophoroside
A Technical Guide to the Natural Sources, Biosynthesis, and Analysis of Cyanidin-3-O-sophoroside
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanidin-3-O-sophoroside is a prominent anthocyanin, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue pigmentation in a multitude of plant species.[1] Structurally, it comprises a cyanidin aglycone linked to a sophorose disaccharide moiety. This molecule is of substantial interest to the scientific and pharmaceutical communities due to its potent antioxidant properties and potential health benefits, including applications in the prevention of cardiovascular diseases and certain cancers.[1] This technical guide provides a comprehensive overview of the natural botanical sources of Cyanidin-3-O-sophoroside, details its biosynthetic pathway, and presents field-proven methodologies for its extraction, purification, and analytical characterization.
Introduction: The Chemical and Biological Significance of Cyanidin-3-O-sophoroside
Cyanidin-3-O-sophoroside (C₂₇H₃₁O₁₆⁺, Molar Mass: 611.5 g/mol ) is an anthocyanidin glycoside that plays a crucial role in plant physiology and offers significant potential for human health applications.[2][3] Its biological activity is intrinsically linked to its structure, featuring the highly reactive cyanidin backbone coupled with a sophorose sugar group. This glycosylation enhances its stability and solubility. The compound is a subject of active research for its role as a potent antioxidant and its inhibitory effects on enzymes such as polyphenol oxidase (PPO), which is responsible for enzymatic browning in fruits.[1] Understanding its natural distribution is the first step toward harnessing its therapeutic potential.
Natural Occurrence and Distribution
Cyanidin-3-O-sophoroside is found across a diverse range of plant families, predominantly in fruits, flowers, and vegetables. Its concentration can vary significantly based on species, cultivar, environmental conditions, and maturation stage.
Primary Botanical Sources
The most significant and well-documented sources of Cyanidin-3-O-sophoroside are concentrated in the Rosaceae, Malvaceae, and Solanaceae families.
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Berries of the Rubus Genus: Red raspberry (Rubus idaeus) is arguably the most notable source, where Cyanidin-3-O-sophoroside is often the major anthocyanin present.[4][5][6] It is also found in black raspberry (Rubus occidentalis) and various hybrid berries.[1][5]
-
Hibiscus Flowers (Hibiscus rosa-sinensis): The vibrant petals of the hibiscus flower, particularly in red, pink, and lilac cultivars, are a rich source of this compound.[1][7][8][9] It is often the principal anthocyanin responsible for their intense coloration.[8][10]
-
Purple-Fleshed Sweet Potatoes (Ipomoea batatas): Certain cultivars of purple sweet potato accumulate significant quantities of acylated forms of cyanidin- and peonidin-3-sophoroside-5-glucosides in both their tubers and leaves.[11][12][13][14][15]
-
Other Documented Sources: The compound has also been identified in blackcurrants (Ribes nigrum), mulberries (Morus spp.), red cabbage (Brassica oleracea), and artichokes (Cynara scolymus).[1]
Quantitative Analysis in Key Sources
The following table summarizes the concentration of Cyanidin-3-O-sophoroside in various plant sources, highlighting the variability among different species and cultivars.
| Plant Family | Species | Common Name | Plant Part | Concentration (mg/100g Fresh Weight) | Analytical Method | Reference(s) |
| Rosaceae | Rubus idaeus | Red Raspberry | Fruit | 3.55 - 106.23 | HPLC | [16] |
| Rosaceae | Rubus idaeus ('Muskoka') | Red Raspberry | Fruit | 106.23 | HPLC | [16] |
| Rosaceae | Rubus spp. | Hybrid Berries | Fruit | Varies | HPLC | [1] |
| Malvaceae | Hibiscus rosa-sinensis | Hibiscus | Flower Petals | Identified as the major anthocyanin in red cultivars | UHPLC-ESI+-Orbitrap-MS | [8][10] |
| Solanaceae | Solanum tuberosum | Purple Potato | Tuber | Present as acylated derivatives | HPLC-DAD/ESI-MS/MS | [1][12] |
| Grossulariaceae | Ribes nigrum | Blackcurrant | Fruit | Present, but delphinidin derivatives are dominant | HPLC-DAD | [17][18] |
The Molecular Factory: Biosynthesis Pathway
The formation of Cyanidin-3-O-sophoroside is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid and anthocyanin-specific branches.
The pathway initiates with the amino acid L-phenylalanine. A series of core enzymes, including Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate CoA ligase (4CL), convert phenylalanine to p-Coumaroyl-CoA.[2] Chalcone synthase (CHS) then catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[7]
This chalcone is subsequently isomerized to naringenin by chalcone isomerase (CHI). A series of hydroxylation and reduction steps follow, catalyzed by flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and dihydroflavonol 4-reductase (DFR), to produce leucocyanidin.[7][19] Anthocyanidin synthase (ANS) then oxidizes leucocyanidin to the unstable colored aglycone, cyanidin.[20]
To achieve stability and solubility, the cyanidin molecule must be glycosylated. This critical step is catalyzed by UDP-glycosyltransferases (UGTs). First, a UDP-glucose:flavonoid 3-O-glucosyltransferase (UF3GT) attaches a glucose molecule to the 3-hydroxyl position, forming Cyanidin-3-O-glucoside.[19][21] The formation of the sophoroside moiety (a disaccharide of two glucose units) requires a subsequent glycosylation step, catalyzed by a specific glucosyltransferase, such as UDP-glucose:anthocyanidin 3-O-glucoside-2''-O-glucosyltransferase, which adds a second glucose molecule to the first.[22]
Methodologies for Isolation and Characterization
The successful study of Cyanidin-3-O-sophoroside hinges on robust protocols for its extraction, purification, and analysis. The following sections outline validated methodologies tailored for this purpose.
Extraction from Plant Material
The primary goal of extraction is to efficiently solubilize anthocyanins while minimizing degradation. Ultrasound-Assisted Extraction (UAE) is a highly effective and rapid method.[5][23]
Protocol: Ultrasound-Assisted Extraction (UAE) of Anthocyanins
-
Sample Preparation: Freeze-dry fresh plant material (e.g., red raspberries) to remove water and inhibit enzymatic degradation. Grind the lyophilized tissue into a fine, homogenous powder.
-
Solvent Preparation: Prepare an acidified ethanol solution (e.g., 38% ethanol in water, v/v, acidified with 0.1% HCl or formic acid). Acidification is critical to maintain the stable flavylium cation form of the anthocyanin.[20]
-
Extraction:
-
Weigh approximately 1 g of the plant powder into an extraction vessel.
-
Add the extraction solvent at a specific solvent-to-solid ratio (e.g., 26 mL/g).[24]
-
Place the vessel in an ultrasonic bath.
-
Sonicate for a defined period (e.g., 16-30 minutes) at a controlled power (e.g., 400-466 W) and temperature (e.g., 20-50°C).[4][5][23] Protect the sample from light to prevent photodegradation.
-
-
Recovery:
-
Separate the extract from the solid residue by centrifugation followed by filtration (e.g., through a 0.45 µm filter).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a low temperature (≤ 40°C) to obtain the crude extract.
-
Store the crude extract at -20°C in the dark until further purification.
-
Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid chromatography technique that avoids solid stationary phases, providing excellent recovery for labile compounds like anthocyanins. It is highly effective for purifying Cyanidin-3-O-sophoroside from crude extracts.[24][25][26]
Protocol: HSCCC Purification
-
Solvent System Preparation: A two-phase solvent system is required. A system successfully used for separating Cyanidin-3-O-sophoroside from red raspberry consists of n-butanol, methyl tert-butyl ether (MTBE), acetonitrile, water, and trifluoroacetic acid (TFA) in a ratio of 5:1:1:4:0.001 (v/v/v/v/v).[24][25]
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Degas both the upper (stationary) and lower (mobile) phases before use.
-
-
HSCCC Operation:
-
Fill the HSCCC coil entirely with the stationary phase (upper phase).
-
Set the apparatus to rotate at a designated speed (e.g., 800-900 rpm).
-
Pump the mobile phase (lower phase) through the coil at a specific flow rate (e.g., 1.5-2.0 mL/min) until hydrodynamic equilibrium is reached.
-
-
Sample Injection and Fractionation:
-
Dissolve the crude extract in a small volume of the biphasic solvent system.
-
Inject the sample into the system.
-
Continue pumping the mobile phase and collect fractions at regular intervals using a fraction collector. Monitor the effluent using a UV-Vis detector at 520 nm.
-
-
Fraction Analysis: Analyze the collected fractions by HPLC to identify those containing pure Cyanidin-3-O-sophoroside. Pool the pure fractions and remove the solvent under vacuum to yield the purified compound.
Analytical Characterization
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and quantification of Cyanidin-3-O-sophoroside.
Methodology: High-Performance Liquid Chromatography (HPLC-PDA)
-
Objective: To separate, identify, and quantify Cyanidin-3-O-sophoroside.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[14]
-
Mobile Phase: A gradient elution using two solvents:
-
Gradient Program: A typical gradient might run from ~5% B to 30% B over 30-40 minutes.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: Photodiode Array (PDA) detector monitoring at 520 nm, the λmax for cyanidin glycosides in acidic solution.[27][28][29]
-
Quantification: Performed by creating a calibration curve with an authentic standard. If a standard is unavailable, results can be expressed as cyanidin-3-O-glucoside equivalents.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Objective: To confirm the molecular weight and fragmentation pattern for definitive identification.
-
Ionization: Electrospray Ionization (ESI) in positive mode is typically used.
-
Analysis:
-
Full Scan (MS1): Detect the parent molecular ion [M]⁺. For Cyanidin-3-O-sophoroside, this will be at m/z 611.
-
Tandem MS (MS/MS): Fragment the parent ion (m/z 611). The characteristic fragmentation pattern involves the loss of the sophorose unit (-324 Da) to yield the cyanidin aglycone fragment at m/z 287.[2]
-
Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: For de novo structure elucidation or confirmation, particularly of the glycosidic linkages.
-
Techniques: ¹H NMR, ¹³C NMR, and 2D-NMR experiments (COSY, HSQC, HMBC) are employed.
-
Sample Preparation: The purified compound is dissolved in a suitable deuterated solvent, often methanol-d₄ (CD₃OD) with a small amount of acid (e.g., TFA-d or DCl) to stabilize the molecule.
-
Interpretation: The spectra will reveal characteristic signals for the aromatic protons of the cyanidin core, the anomeric protons of the two glucose units, and the remaining sugar protons, allowing for complete structural assignment.
Conclusion and Future Directions
Cyanidin-3-O-sophoroside is a valuable anthocyanin with a well-defined presence in common and accessible natural sources, most notably red raspberries and hibiscus flowers. The methodologies for its extraction using UAE and purification via HSCCC are robust and scalable, providing a clear pathway from raw botanical material to a highly purified compound. Furthermore, its analytical characterization is readily achievable with standard chromatographic and spectroscopic instrumentation. For researchers in pharmacology and drug development, these sources and methods provide a solid foundation for obtaining the quantities of Cyanidin-3-O-sophoroside necessary for further investigation into its bioavailability, metabolic fate, and therapeutic efficacy. Future research should focus on screening a wider range of plant cultivars to identify high-yield varieties and optimizing extraction processes to be more environmentally sustainable.
References
- Benchchem. An In-depth Technical Guide to the Natural Sources of Cyanidin 3-Sophoroside Chloride in Plants.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11169452, cyanidin 3-O-sophoroside. Available from: [Link]
-
Xu, Z., et al. (2022). Preparative Isolation and Purification of Three Anthocyanins from Red Raspberry (Rubus ideaus L.) Fruits by High-Speed Counter-Current Chromatography Based on the Optimization of the Ultrasound-Assisted Extraction Method. ACS Food Science & Technology. Available from: [Link]
- Benchchem. Technical Support Center: Maximizing Cyanidin 3-Sophoroside Chloride Yield.
-
Senathirajah, T., Rasalingam, S., & Ganeshalingam, S. (2017). Extraction of the Cyanidin-3-Sophoroside from Hibiscus Rosa-Sinensis: An Efficient Natural Indicator over a Wide Range of Acid-Base Titrations. Scholars Research Library. Available from: [Link]
-
Maurer, T. R., et al. (2023). Phytochemical potential of berries: An overview. ResearchGate. Available from: [Link]
-
Prieto, M. A., et al. (2021). Extraction of Anthocyanins from Red Raspberry for Natural Food Colorants Development: Processes Optimization and In Vitro Bioactivity. MDPI. Available from: [Link]
-
Li, A., et al. (2019). Anthocyanin Accumulation in the Leaves of the Purple Sweet Potato (Ipomoea batatas L.) Cultivars. Molecules. Available from: [Link]
-
Chen, F., et al. (2015). Optimization of ultrasound-assisted extraction of anthocyanins in red raspberries and identification of anthocyanins in extract using high-performance liquid chromatography-mass spectrometry. Ultrasonics Sonochemistry. Available from: [Link]
-
Hoshino, A., et al. (2018). UDP-glucose:anthocyanidin 3-O-glucoside-2''-O-glucosyltransferase catalyzes further glycosylation of anthocyanins in purple Ipomoea batatas. ResearchGate. Available from: [Link]
-
Xu, Z., et al. (2022). Preparative Isolation and Purification of Three Anthocyanins from Red Raspberry (Rubus ideaus L.) Fruits by High-Speed Counter-Current Chromatography Based on the Optimization of the Ultrasound-Assisted Extraction Method. ACS Food Science & Technology. Available from: [Link]
-
Montoya, G., et al. (2023). Color, Antioxidant Capacity and Flavonoid Composition in Hibiscus rosa-sinensis Cultivars. Horticulturae. Available from: [Link]
-
Grace, M. H., et al. (2009). Characterization of Anthocyanins and Anthocyanidins in Purple-Fleshed Sweetpotatoes by HPLC-DAD/ESI. USDA ARS. Available from: [Link]
-
Su, X., et al. (2019). Identification and quantification of anthocyanins in purple-fleshed sweet potato leaves. ResearchGate. Available from: [Link]
-
Brito, A., et al. (2007). Anthocyanins standards (cyanidin-3-O-glucoside and cyanidin-3-O-rutinoside) isolation from freeze-dried. CORE. Available from: [Link]
-
Zhang, Y., et al. (2014). Isolation, identification, and color characterization of cyanidin-3-glucoside and cyanidin-3-sophoroside from red raspberry. ResearchGate. Available from: [Link]
-
Sun, H., et al. (2020). Research Advances of Purple Sweet Potato Anthocyanins: Extraction, Identification, Stability, Bioactivity, Application, and Biotransformation. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
McDougall, G. J., et al. (2005). Identification of Flavonoid and Phenolic Antioxidants in Black Currants, Blueberries, Raspberries, Red Currants, and Cranberries. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
Montoya, G., et al. (2023). Color, Antioxidant Capacity and Flavonoid Composition in Hibiscus rosa-sinensis Cultivars. ResearchGate. Available from: [Link]
- Benchchem. An In-depth Technical Guide to the Natural Sources of Cyanidin 3-Sophoroside Chloride in Plants.
-
Senathirajah, T., Rasalingam, S., & Ganeshalingam, S. (2017). Extraction of the Cyanidin-3-Sophoroside from Hibiscus Rosa-Sinensis: An Efficient Natural Indicator over a Wide Range of Acid-Base Titrations. Scholars Research Library. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11169452, cyanidin 3-O-sophoroside. Available from: [Link]
-
ResearchGate. HPLC-DAD spectra of (A) cyanidin-3-O-glucoside and (B)... Available from: [Link]
-
Senathirajah, T., Rasalingam, S., & Ganeshalingam, S. (2017). Extraction of the Cyanidin-3-Sophoroside from Hibiscus Rosa-Sinensis: An Efficient Natural Indicator over a Wide Range of Acid-Base Titrations. Scholars Research Library. Available from: [Link]
-
Petrussa, E., et al. (2013). Plant Flavonoids—Biosynthesis, Transport and Involvement in Stress Responses. International Journal of Molecular Sciences. Available from: [Link]
-
Tabb, A. P., & Masiunas, J. B. (2021). Berry Quality and Anthocyanin Content of 'Consort' Black Currants Grown under Artificial Shade. HortScience. Available from: [Link]
-
Bridle, P., & Timberlake, C. F. (2006). Separation and Purification of Anthocyanins by High-Speed Countercurrent Chromatography and Screening for Antioxidant Activity. ResearchGate. Available from: [Link]
-
Wikipedia. Anthocyanidin 3-O-glucosyltransferase. Available from: [Link]
-
Bobríková, M., et al. (2020). Evaluation of Anthocyanin Profiles in Various Blackcurrant Cultivars over a Three-Year Period Using a Fast HPLC-DAD Method. Foods. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cyanidin 3-O-sophoroside | C27H31O16+ | CID 11169452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of ultrasound-assisted extraction of anthocyanins in red raspberries and identification of anthocyanins in extract using high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academy.miloa.eu [academy.miloa.eu]
- 7. Frontiers | Anthocyanin Biosynthesis and Degradation Mechanisms in Solanaceous Vegetables: A Review [frontiersin.org]
- 8. Color, Antioxidant Capacity and Flavonoid Composition in Hibiscus rosa-sinensis Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. researchgate.net [researchgate.net]
- 11. Anthocyanin Accumulation in the Leaves of the Purple Sweet Potato (Ipomoea batatas L.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ars.usda.gov [ars.usda.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterisation and stability of anthocyanins in purple-fleshed sweet potato P40 [krex.k-state.edu]
- 15. Research Advances of Purple Sweet Potato Anthocyanins: Extraction, Identification, Stability, Bioactivity, Application, and Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Berry Quality and Anthocyanin Content of ‘Consort’ Black Currants Grown under Artificial Shade - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Anthocyanidin 3-O-glucosyltransferase - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Biosynthesis and regulation of anthocyanin pathway genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
